3-Aminosalicylic acid

Description

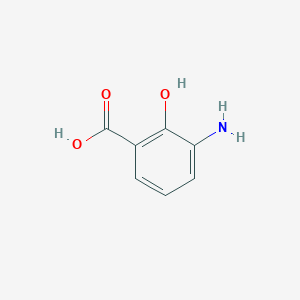

Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGMRVWUTCYCST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862215 | |

| Record name | 3-Amino-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Aminosalicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

570-23-0 | |

| Record name | 3-Aminosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=570-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminosalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN7T1GM9RM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Aminosalicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Pathways of 3 Aminosalicylic Acid

Established Synthetic Routes for 3-Aminosalicylic Acid

The synthesis of this compound is primarily achieved through a few well-documented pathways, which have been refined over time for industrial and laboratory-scale production.

Nitration of Salicylic (B10762653) Acid and Subsequent Reduction

A principal and widely referenced method for preparing this compound involves a two-step process starting from salicylic acid. nbinno.com

Step 1: Nitration of Salicylic Acid The initial step is the electrophilic aromatic substitution of salicylic acid to introduce a nitro group (-NO₂) onto the benzene (B151609) ring, yielding 3-nitrosalicylic acid. nbinno.com The directing effects of the hydroxyl (-OH) group on the salicylic acid molecule guide the nitration. However, this reaction is not perfectly selective and produces a mixture of isomers, primarily 3-nitrosalicylic acid and 5-nitrosalicylic acid. The classical approach uses a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled, low temperatures (typically below 10°C) to minimize side reactions and prevent over-nitration or decomposition. Spectral analysis has shown that this method can result in a product mixture with a 56:44 ratio of 3-nitro to 5-nitro isomers, which necessitates careful purification.

Step 2: Reduction of the Nitro Group The intermediate, 3-nitrosalicylic acid, is then subjected to a reduction reaction to convert the nitro group into an amino group (-NH₂). Catalytic hydrogenation is the most common method for this transformation. nbinno.com This process typically involves using a catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like methanol (B129727) under hydrogen pressure. This reduction step is generally efficient and results in the final product, this compound.

Table 1: Reaction Parameters for the Nitration-Reduction Synthesis

| Step | Reagents/Catalyst | Key Conditions | Reported Yield |

| Nitration | Salicylic acid, Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | Temperature controlled at 0–10°C | ~70–80% (for 3-nitrosalicylic acid) |

| Reduction | 3-Nitrosalicylic acid, Hydrogen (H₂), Palladium on carbon (Pd/C) | Solvent: Methanol; Hydrogen Pressure: 5 bar | High yields reported |

Catalytic Hydrogenation and Dehalogenation Hydrogenolysis

An alternative synthetic route has been developed to overcome the selectivity issues inherent in the direct nitration of salicylic acid. google.com This method begins with a halogen-substituted salicylic acid, such as 5-chlorosalicylic acid or 5-bromosalicylic acid. google.com

The process involves two key stages:

Selective Nitration: The halogenated salicylic acid is nitrated. The presence of the halogen at the 5-position directs the incoming nitro group to the 3-position with high selectivity, thus avoiding the significant formation of the 5-nitro isomer that plagues the direct nitration of salicylic acid itself. google.com

Simultaneous Reduction and Dehalogenation: The resulting 3-nitro-5-halosalicylic acid intermediate undergoes catalytic hydrogenation. In a single step, this reaction reduces the nitro group to an amine and removes the halogen atom via hydrogenolysis. google.com This one-pot conversion uses a catalyst like palladium on carbon in the presence of a hydrogen donor to yield this compound directly. google.com

This pathway is advantageous as it produces fewer byproducts and simplifies the purification process, with a reported total two-step yield greater than 40%. google.com

Optimization of Synthesis for Research Applications

For research purposes, where high purity and efficiency are paramount, significant effort has been directed toward optimizing the synthesis of this compound.

Strategies for Enhanced Yields and Purity

A primary challenge in the synthesis of this compound is controlling the regioselectivity of the initial nitration step to maximize the yield of the desired 3-nitro isomer while minimizing the 5-nitro byproduct. google.com

Key optimization strategies include:

Precise Temperature Control: Maintaining the nitration reaction at low temperatures (0-5°C) is crucial to favor substitution at the ortho position (3-position) relative to the hydroxyl group and to prevent decomposition.

Purification Techniques: Since a mixture of isomers is often unavoidable, efficient purification is essential. Recrystallization from an ethanol-water mixture is a common method used to isolate the 3-nitrosalicylic acid intermediate from the 5-nitro isomer, achieving yields of the purified 3-nitro compound around 64%.

Alternative Starting Materials: The use of 5-halogenated salicylic acids, as described in section 2.1.2, is itself an optimization strategy to circumvent the formation of isomeric impurities from the outset. google.com

Development of Novel Synthetic Approaches

Research has explored novel methods to improve the synthesis of this compound, often by modifying the starting material to prevent undesirable side reactions. Direct nitration of salicylic acid can be problematic due to accompanying decarboxylation (loss of the carboxyl group). sciencemadness.org

One novel approach involves using methyl salicylate (B1505791) (oil of wintergreen) as the starting material instead of salicylic acid. The nitration of methyl salicylate proceeds more cleanly, avoiding the issue of decarboxylation and yielding 3,5-dinitro methylsalicylate with high efficiency. sciencemadness.org This dinitrated ester can then be selectively reduced and hydrolyzed to produce aminosalicylic acid derivatives. sciencemadness.org While this specific example leads to a dinitro compound, the principle of using an esterified starting material demonstrates a viable strategy for developing cleaner synthetic routes.

Derivatization and Analog Synthesis from this compound as a Precursor

This compound is a valuable chemical building block, primarily due to its versatile functional groups—the amino, hydroxyl, and carboxylic acid groups—which allow for diverse chemical modifications. nbinno.com It serves as a key precursor in the synthesis of a variety of more complex molecules, including pharmaceuticals and dyes. nbinno.com

Notable applications in derivatization include:

Synthesis of Heterocyclic Compounds: It is used to synthesize chromone (B188151) derivatives, such as 2-alkoxy-3-(arylaminomethylene)chroman-4-ones and 3-(aryliminomethyl)chromones, by reacting it with 3-formylchromones. chemicalbook.comscientificlabs.co.uk

Synthesis of Natural Product Analogs: this compound is a known building block for the synthesis of the complex antibiotic Antimycin A₃. chemicalbook.comscientificlabs.co.ukmoleculardepot.com

Formation of Azo Compounds: The amino group on this compound can be converted into a diazonium salt. This intermediate can then react with other aromatic compounds (a coupling reaction) to form a wide range of azo compounds, which are known for their use as dyes. chemrevlett.com

Metal Complex Formation: It can act as an oxygen and nitrogen donor ligand to form complexes with metals like silver. chemicalbook.com

Table 2: Examples of Derivatives Synthesized from this compound

| Precursor | Reagent/Reaction Type | Resulting Compound Class/Product |

| This compound | Reaction with 3-formylchromones | Chromone derivatives chemicalbook.comscientificlabs.co.uk |

| This compound | Multi-step synthesis | Antimycin A₃ chemicalbook.comscientificlabs.co.ukmoleculardepot.com |

| This compound | Diazotization and coupling | Azo compounds chemrevlett.com |

| This compound | Reaction with silver salts | Silver-ligand complexes chemicalbook.com |

Synthesis of Pharmaceuticals and Bioactive Compounds

This compound (3-ASA) serves as a valuable and versatile starting material in the synthesis of a variety of pharmaceuticals and bioactive compounds. nbinno.com Its structure, featuring amino, hydroxyl, and carboxylic acid functional groups, allows for diverse chemical modifications, making it a key precursor for complex molecules. nbinno.com

One significant application of 3-ASA is in the creation of potent azo compounds. The synthesis typically involves a diazotization reaction of the amino group on the 3-ASA molecule using reagents like sodium nitrite (B80452) in an acidic medium at low temperatures (0-5 °C). chemrevlett.com The resulting diazonium salt is then coupled with various aromatic compounds, such as phenols or amines, to yield a wide array of azo derivatives. chemrevlett.com These synthesized azo compounds have shown considerable biological activity, including anti-inflammatory, antibacterial, antifungal, antiviral, and antidiabetic properties, highlighting their potential in therapeutic applications. chemrevlett.com

Furthermore, this compound is a recognized building block for synthesizing specific natural products and their analogues. For instance, it is utilized in the laboratory synthesis of Antimycin A3, a member of the antimycin family of antibiotics known for their potent biological activities. scientificlabs.co.ukchemicalbook.com The synthesis incorporates the 3-aminosalicylate moiety as a core structural component.

The reactivity of 3-ASA also extends to the synthesis of heterocyclic systems. It can be reacted with 3-formylchromones to produce 2-alkoxy-3-(arylaminomethylene)chroman-4-ones and 3-(aryliminomethyl)chromones. scientificlabs.co.ukchemicalbook.com These classes of compounds are of interest in medicinal chemistry due to the established biological activities of chromone scaffolds.

Table 1: Bioactive Compounds Synthesized from this compound

| Compound Class | Synthetic Approach | Reported Biological/Pharmaceutical Relevance | Reference |

| Azo Compounds | Diazotization of 3-ASA followed by coupling with aromatic partners. | Anti-inflammatory, antibacterial, antifungal, antiviral, antidiabetic. | chemrevlett.com |

| Antimycin A3 | Used as a key building block in multi-step total synthesis. | Antibiotic. | scientificlabs.co.ukchemicalbook.com |

| Chromone Derivatives | Reaction with 3-formylchromones. | Synthesis of potentially bioactive heterocyclic systems. | scientificlabs.co.ukchemicalbook.com |

Exploration of Derivatives for Specific Research Purposes

Beyond its direct application in creating potential drug candidates, this compound and its derivatives are synthesized for specific research purposes to investigate fundamental biological processes and mechanisms of action.

One area of exploration involves the synthesis of amide derivatives. Researchers have prepared a series of amides by forming a bond between the carboxyl group of this compound and the amino group of various α-amino acids. researchgate.net The synthesis was optimized by using O-benzyl ethers of the corresponding nitrosalicylic acids and amino acid esters to improve stability and ease of formation. researchgate.net These derivatives are created to study how linking amino acids to the 3-ASA scaffold might alter properties such as solubility, transport, and biological activity.

Additionally, this compound has been investigated alongside its isomers, 4-aminosalicylic acid and 5-aminosalicylic acid, for its potential neuroprotective effects. In a specific research model, these salicylate analogues were examined for their ability to protect against neuronal cell death induced by manganese. nih.gov Studies showed that 3-ASA could protect against apoptosis and reverse mitochondrial dysfunction, specifically by restoring the activity of mitochondrial complex I and reducing reactive oxygen species (ROS) production induced by the toxin. nih.govglpbio.comcaymanchem.com Such research helps to elucidate the cytoprotective mechanisms of aminosalicylates and explore their potential as antioxidant agents in models of neurotoxicity. nih.gov

Table 2: this compound Derivatives for Research Purposes

| Derivative Type | Synthetic Approach | Specific Research Purpose | Reference |

| Amide Derivatives with α-Amino Acids | Amide formation between the carboxyl group of 3-ASA and the amino group of an amino acid. | To study the effect of amino acid conjugation on the physicochemical and biological properties of 3-ASA. | researchgate.net |

| This compound (as a research tool) | N/A (used as the parent compound) | Investigation of neuroprotective mechanisms against manganese-induced apoptosis and mitochondrial dysfunction. | nih.govglpbio.comcaymanchem.com |

Advanced Spectroscopic and Computational Analyses of 3 Aminosalicylic Acid

Vibrational Spectroscopy of 3-Aminosalicylic Acid

Vibrational spectroscopy provides a detailed fingerprint of the molecular structure of this compound, revealing the characteristic vibrational modes of its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound exhibits a series of distinct absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. The presence of the amino (-NH2), hydroxyl (-OH), and carboxylic acid (-COOH) functional groups gives rise to a complex and informative spectrum.

Key vibrational assignments for this compound are summarized in the table below. The O-H stretching vibrations of the carboxylic acid and phenolic hydroxyl groups are typically observed as a broad band in the region of 3200-2500 cm⁻¹. The N-H stretching vibrations of the primary amine group appear in the 3400–3250 cm⁻¹ range. The C=O stretching of the carboxylic acid is characterized by a strong absorption band around 1664-1687 cm⁻¹. Aromatic C-H stretching vibrations are observed in the 3100–3000 cm⁻¹ region, while C-C stretching vibrations within the aromatic ring appear at 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. researchgate.netrasayanjournal.co.in

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H Stretching (Carboxylic Acid and Phenol) | 3200-2500 (broad) |

| N-H Stretching (Amine) | 3400-3250 |

| C-H Stretching (Aromatic) | 3100-3000 |

| C=O Stretching (Carboxylic Acid) | 1664-1687 |

| C-C Stretching (Aromatic Ring) | 1600-1585, 1500-1400 |

| C-O Stretching (Carboxylic Acid and Phenol) | 1298, 1270 |

| O-H Bending | 1334 |

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR spectroscopy, FT-Raman spectroscopy provides valuable information about the vibrational modes of this compound, particularly for non-polar bonds. The FT-Raman spectrum of salicylic (B10762653) acid, a closely related compound, has been recorded in the 4000–400 cm⁻¹ range. For salicylic acid, the O-H stretching vibration is observed at 3223 cm⁻¹, and the C=O stretching vibrations are seen at 1661-1680 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric). researchgate.net The aromatic C-H stretching mode in salicylic acid appears at 3010 cm⁻¹. researchgate.net Similar vibrational modes are expected for this compound, with shifts influenced by the presence of the amino group. The analysis of the FT-Raman spectrum of 3-ASA aids in a more complete assignment of its vibrational landscape.

| Vibrational Mode (based on Salicylic Acid) | Wavenumber (cm⁻¹) |

| O-H Stretching | ~3223 |

| C-H Stretching (Aromatic) | ~3010 |

| C=O Stretching (Asymmetric) | ~1661-1680 |

| C=O Stretching (Symmetric) | ~1380 |

| C-O Stretching | ~1296, ~1260 |

| O-H Bending | ~1330 |

Electronic Spectroscopy of this compound

Electronic spectroscopy probes the transitions between electronic energy levels within the this compound molecule, offering insights into its chromophoric system and photophysical properties.

UV-Visible Spectroscopy and Absorption Maxima

The UV-Visible absorption spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions within the aromatic ring and its substituents. Theoretical calculations using time-dependent density functional theory (TD-DFT) have predicted the absorption maxima for the monomer of 3-ASA to be in the range of 343–347 nm, corresponding to the S₀ → S₁ transition. researchgate.net

The absorption spectrum of aminosalicylic acid isomers is known to be influenced by the solvent environment. For instance, the UV absorption spectra of p-aminosalicylic acid have been measured in water at various pH values and in different alcohols, showing distinct absorption bands. rsc.org While specific experimental data for this compound in a range of solvents is limited in the readily available literature, the absorption maxima are expected to exhibit solvatochromic shifts depending on the polarity of the solvent.

Fluorescence Spectroscopy and Emission Characteristics

Upon absorption of UV radiation, this compound can undergo de-excitation through fluorescence emission. Theoretical studies have calculated the emission maxima of the 3-ASA monomer to be in the range of 429–448 nm, corresponding to the S₁ → S₀ transition. researchgate.net The fluorescence properties of aminosalicylic acid isomers are of interest for the development of fluorescent probes. For example, a ratiometric fluorescence method has been developed for the detection of 5-aminosalicylic acid. dtu.dk While the fluorescence quantum yield of this compound is not widely reported, studies on related compounds such as salicylic acid have been conducted. scispace.com Further experimental investigation is needed to fully characterize the fluorescence quantum yield and the influence of environmental factors on the emission characteristics of 3-ASA.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound in solution. By analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei, a complete structural assignment can be achieved.

The ¹H NMR spectrum of this compound displays distinct signals for the aromatic protons, as well as exchangeable protons from the amino, hydroxyl, and carboxylic acid groups. The ¹³C NMR spectrum provides information on each unique carbon environment within the molecule. A complete assignment of the ¹H and ¹³C NMR spectra of aminosalicylic acid derivatives has been performed using a combination of 1D and 2D NMR techniques, including ¹H-¹H COSY, NOESY, HSQC, and HMBC experiments. researchgate.netnih.gov

Based on available data, the following table summarizes the key ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H4 | - | - |

| H5 | - | - |

| H6 | - | - |

| C1 | - | - |

| C2 | - | - |

| C3 | - | - |

| C4 | - | - |

| C5 | - | - |

| C6 | - | - |

| C=O | - | - |

Quantum Chemical Computations of this compound

Quantum chemical calculations offer profound insights into the structural and electronic properties of this compound (3-ASA). These computational methods are instrumental in understanding the molecule's behavior at a subatomic level, providing data that complements and explains experimental spectroscopic findings.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses

Density Functional Theory (DFT) and its extension for excited states, Time-Dependent DFT (TD-DFT), are powerful quantum chemical tools used to investigate the molecular properties of this compound. nih.govresearchgate.net Calculations for both the monomeric and dimeric forms of 3-ASA have been successfully performed using the B3LYP functional with a 6-311G(d,p) basis set. nih.govresearchgate.netresearchgate.net These methods are employed to determine the structural and molecular characteristics in both the ground and excited states. nih.govresearchgate.net

Furthermore, the electronic spectra of 3-ASA in various solvents can be computed using TD-DFT in conjunction with the Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM). nih.govresearchgate.net This approach allows for a comparison between theoretical predictions and experimental data. For the 3-ASA monomer, the theoretically calculated absorption maxima, corresponding to the S₀ → S₁ transition, are found in the range of 343–347 nm. nih.govresearchgate.net The emission maxima, representing the S₁ → S₀ transition, are calculated to be between 429–448 nm. nih.govresearchgate.net These theoretical values have been shown to correlate well with experimental results. nih.govresearchgate.net

HOMO-LUMO Energy Gap and Molecular Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. irjweb.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), provides a measure of the molecule's excitability. A smaller energy gap suggests that the molecule can be easily excited and implies higher chemical reactivity and lower stability. irjweb.comresearchgate.net

The HOMO acts as an electron donor, while the LUMO is the electron acceptor. irjweb.com The energy gap is a critical parameter for understanding intramolecular charge transfer, with a small gap indicating a more facile charge transfer within the molecule. irjweb.com Computational studies on both the monomer and dimer of this compound indicate that they are reactive molecules. nih.govresearchgate.net The analysis of the HOMO-LUMO gap is essential for predicting the bioactivity of the molecule. irjweb.com

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept an electron. |

| ΔE (Energy Gap) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

Natural Bond Orbital (NBO) Analysis and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the charge distribution and bonding interactions within a molecule. nih.gov For this compound, NBO analysis reveals that charge transfer interactions play a significant role in stabilizing the molecular system. nih.govresearchgate.net This analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions.

Electrostatic Molecular Potential (MEP) Studies

Molecular Electrostatic Potential (MEP) studies are valuable for understanding the reactive behavior of molecules, particularly in relation to electrophilic and nucleophilic attacks. researchgate.net The MEP map provides a visual representation of the charge distribution around a molecule, with different colors indicating regions of varying electrostatic potential.

Typically, regions of negative potential, shown in red, are susceptible to electrophilic attack, while areas of positive potential, depicted in blue, are favorable for nucleophilic attack. researchgate.net For aromatic acids like salicylic acid and its derivatives, MEP analysis can identify the reactive sites on the molecule. researchgate.net This information is critical for predicting how this compound will interact with other molecules and its potential role in chemical reactions. The MEP map is a useful tool for correlating the molecular structure with its chemical reactivity. nih.gov

Analysis of Monomeric and Dimeric Forms in Spectroscopic and Computational Studies

The study of both the monomeric and dimeric forms of this compound is essential for a comprehensive understanding of its properties, as dimerization can significantly influence its behavior. nih.govresearchgate.net Quantum chemical calculations have been performed on both forms to elucidate their structural and molecular properties. nih.govresearchgate.netresearchgate.net

In the dimeric form of 3-ASA, hydrogen bonding is a key factor in stabilizing the molecular structure. nih.gov This is in contrast to the monomer, where intramolecular forces are more dominant. The formation of the dimer can also impact the nonlinear optical (NLO) properties of the compound. For instance, the polarizability and second-order hyperpolarizability have been found to be larger in the dimer compared to the monomer, while the first-order hyperpolarizability is smaller. nih.govresearchgate.net These differences in NLO properties suggest that dimerization can alter the potential of 3-ASA for applications in optoelectronics. nih.govresearchgate.net

| NLO Property | Monomer Value (e.s.u.) | Dimer Value (e.s.u.) |

|---|---|---|

| Polarizability (α) | 13.86 × 10-24 | 29.46 × 10-24 |

| First-Order Hyperpolarizability (β) | 4.21 × 10-30 | 0.18 × 10-30 |

| Second-Order Hyperpolarizability (γ) | 7.44 × 10-36 | 14.32 × 10-36 |

Crystallographic and Supramolecular Investigations of 3 Aminosalicylic Acid

Crystal Structure Determination of 3-Aminosalicylic Acid

The determination of the crystal structure of this compound (3-ASA) provides fundamental insights into its solid-state properties and intermolecular interactions. X-ray crystallography has been employed to elucidate the precise arrangement of atoms within its crystal lattice. nih.gov

Crystallographic studies have revealed that this compound crystallizes in the monoclinic crystal system. nih.gov The specific space group has been identified as P2₁/c (an alternative setting for P2₁/n, No. 14), which is a common, centrosymmetric space group for organic molecules. nih.govglobalsino.com The monoclinic system is characterized by three unequal axes with two pairs of axes being perpendicular and one pair not. The unit cell parameters for this compound have been determined and are detailed in the table below. nih.gov

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a | 10.2375 Å |

| b | 4.5168 Å |

| c | 14.7924 Å |

| α | 90° |

| β | 107.394° |

| γ | 90° |

| Z | 4 |

Source: Crystallography Open Database (COD), PubChem CID 68443 nih.gov

In the solid state, the conformation of the this compound molecule is stabilized by an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the adjacent carboxylic acid group. This type of interaction is common in salicylic (B10762653) acid derivatives and influences the planarity of the molecule. osti.gov

Hydrogen Bonding Networks in this compound Structures

The hydrogen bonding network in crystalline this compound is extensive, a direct consequence of its multiple hydrogen bond donor and acceptor sites. The carboxylic acid group, the phenolic hydroxyl group, and the amino group all participate in these interactions. nih.gov

The carboxylic acid groups typically form centrosymmetric dimers with neighboring molecules through strong O—H···O hydrogen bonds, a common and robust supramolecular synthon. nih.gov Furthermore, the amino group and the hydroxyl group can act as hydrogen bond donors to the oxygen atoms of the carboxyl and hydroxyl groups of adjacent molecules. Natural bond orbital (NBO) analysis indicates that charge transfer interactions contribute significantly to the stabilization of the molecular system. nih.gov These combined interactions create a complex and stable three-dimensional network that holds the crystal lattice together.

Cocrystallization Studies Involving Aminosalicylic Acids

Cocrystallization is a technique used to modify the physicochemical properties of active pharmaceutical ingredients (APIs) by combining them with a benign coformer molecule in the same crystal lattice. sphinxsai.com Aminosalicylic acids, including isomers like para-aminosalicylic acid (p-ASA or PASA), have been extensively studied in the context of cocrystal formation due to their ability to form robust hydrogen bonds. nih.govacs.org

Drug-drug cocrystals, where both the API and the coformer are active drugs, are formulated to create combination therapies in a single solid form. nih.govmdpi.com This approach can offer advantages such as improved therapeutic efficacy and patient compliance. mdpi.com Aminosalicylic acids have been successfully used to form such cocrystals. For instance, drug-drug cocrystals of 4-aminosalicylic acid (an anti-tuberculosis drug) have been formed with other antitubercular agents like isoniazid (B1672263) and pyrazinamide. nih.gov Other examples include cocrystals of carbamazepine (B1668303) with para-aminosalicylic acid and 4-aminosalicylic acid with sulfamethazine. nih.govrsc.org These studies demonstrate the potential of aminosalicylic acids in developing novel fixed-dose combination therapies.

Table 2: Examples of Drug-Drug Cocrystals Involving Aminosalicylic Acids

| API | Coformer (Aminosalicylic Acid) | Therapeutic Class |

|---|---|---|

| Isoniazid | 4-Aminosalicylic acid | Antitubercular |

| Pyrazinamide | 4-Aminosalicylic acid | Antitubercular |

| Carbamazepine | para-Aminosalicylic acid | Anticonvulsant / Antitubercular |

| Sulfamethazine | 4-Aminosalicylic acid | Antibiotic / Antitubercular |

Sources: nih.govnih.govrsc.org

An effective coformer must contain functional groups capable of forming reliable intermolecular interactions, particularly hydrogen bonds, with the target API. globalresearchonline.net Aminosalicylic acids are excellent coformer candidates because they possess carboxylic acid, hydroxyl, and amino groups. The carboxylic acid group is one of the most commonly used functional groups in coformers for forming strong hydrogen bond synthons with APIs. nih.gov

Crystallization of p-aminosalicylic acid with various pyridine (B92270) derivatives has led to the formation of salts, cocrystals, and other multicomponent solids, showcasing its versatility as a coformer. acs.org The ability of aminosalicylic acid to act as a coformer is rooted in its capacity to form predictable supramolecular synthons, which are reliable structural units built from intermolecular interactions. globalresearchonline.net By selecting a coformer like aminosalicylic acid, it is possible to engineer cocrystals with improved properties such as solubility, stability, and bioavailability. sphinxsai.comnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Aminosalicylic acid (para-aminosalicylic acid, p-ASA, PASA) |

| Carbamazepine |

| Isoniazid |

| Pyrazinamide |

Solvent Influence on Crystal Forms

The choice of solvent and crystallization method plays a critical role in determining the solid-state form of an active pharmaceutical ingredient, influencing properties such as density, morphology, and stability. Research into this compound has demonstrated that its crystal packing can be altered through specific recrystallization techniques.

A key study investigated the recrystallization of three aminosalicylic acid isomers using compressed carbon dioxide (CO₂) as an antisolvent. rsc.orgresearchgate.net In this process, 3-ASA was dissolved in a primary solvent, and CO₂ was introduced to induce precipitation. This technique produced micrometric spheres of 3-ASA. rsc.org Structural analysis of the resulting material revealed a distinct, less dense crystal packing compared to the commercially available raw compound, confirming the existence of at least two different polymorphic forms of this compound. rsc.orgresearchgate.net

The crystallographic data for this less dense form, obtained from the CO₂-induced recrystallization, has been determined by single-crystal X-ray diffraction. nih.gov A Chinese patent also describes a method for recrystallizing a crude form of 3-ASA using an alcohol-water mixture to achieve a purified solid, although detailed crystallographic analysis of this form is not provided. google.com Furthermore, studies on the solubility of 3-ASA in ethanol-water mixtures have been conducted, which are fundamental for understanding its crystallization behavior, though the resulting solid forms were not characterized. researchgate.net

Despite these findings, a comprehensive, systematic study detailing the effects of a wide range of common organic solvents on the polymorphism of this compound is not extensively documented in the current scientific literature. The specific conditions that might favor the crystallization of one polymorph over another remain an area for further investigation.

| Method | Solvent System | Resulting Crystal Form/Morphology | Key Finding | Reference |

|---|---|---|---|---|

| Antisolvent Precipitation | Primary Solvent + Compressed CO₂ | Micrometric spheres | Produced a less dense polymorph compared to the raw material. | rsc.orgresearchgate.net |

| Cooling Crystallization | Alcohol-Water | Glassy yellow solids (purified) | Method used for purification; specific crystal form not structurally characterized. | google.com |

Supramolecular Architectures and Crystal Engineering

The field of crystal engineering focuses on designing and controlling the assembly of molecules in the solid state to form predictable supramolecular architectures. The structure of crystalline this compound is dictated by a network of non-covalent interactions, with hydrogen bonding playing a predominant role.

The 3-ASA molecule contains multiple functional groups capable of acting as hydrogen bond donors (the carboxylic acid -OH, the phenolic -OH, and the amine -NH₂) and acceptors (the carboxylic acid C=O, the phenolic -OH, and the amine nitrogen). This functionality allows for the formation of a robust and complex network of intermolecular and intramolecular hydrogen bonds. Computational studies, utilizing Density Functional Theory (DFT), have confirmed that hydrogen bonding is the dominant stabilizing force in the formation of 3-ASA dimers. nih.gov These dimers often represent the fundamental building blocks, or synthons, which then assemble into the larger crystal lattice.

The crystal structure of the less dense polymorph of 3-ASA, obtained via CO₂ antisolvent recrystallization, has been characterized as belonging to the monoclinic space group P 1 21/c 1. nih.gov The unit cell parameters for this form are detailed in the table below. The arrangement of molecules within this unit cell is a consequence of a precise interplay of intermolecular forces.

Key interactions governing the supramolecular architecture include:

Carboxylic Acid Dimers: A common and highly stable motif where two carboxylic acid groups form a centrosymmetric dimer via strong O-H···O hydrogen bonds.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond is expected between the adjacent phenolic hydroxyl and carboxylic acid groups, a feature common to salicylic acid derivatives. osti.gov

Intermolecular Amine and Hydroxyl Interactions: The amino group and the phenolic hydroxyl group participate in further intermolecular hydrogen bonds with adjacent molecules, linking the primary dimer synthons into chains, sheets, or more complex three-dimensional networks.

While the specific hydrogen bonding motifs and a detailed graph-set analysis for the known crystal structure of 3-ASA are not fully elaborated in the literature, the foundational crystallographic data provides the basis for such analysis. The study of how these non-covalent interactions direct the self-assembly of 3-ASA is crucial for understanding its solid-state properties and for the rational design of new multicomponent crystal forms, such as co-crystals or salts.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P 1 21/c 1 | nih.gov |

| a | 10.2375 Å | nih.gov |

| b | 4.5168 Å | nih.gov |

| c | 14.7924 Å | nih.gov |

| α | 90° | nih.gov |

| β | 107.394° | nih.gov |

| γ | 90° | nih.gov |

| Z (Molecules per unit cell) | 4 | nih.gov |

Biological and Mechanistic Research of 3 Aminosalicylic Acid

Antioxidant Properties and Oxidative Stress Modulation

Singlet Oxygen Quenching Mechanisms

3-Aminosalicylic acid has been studied for its ability to quench singlet molecular oxygen (O₂(¹Δg)), a highly reactive form of oxygen. Research indicates that this compound, along with its isomers 4-aminosalicylic acid and 5-aminosalicylic acid, can quench photochemically generated singlet oxygen with rate constants in the range of 10⁷–10⁸ M⁻¹s⁻¹. nih.gov The quenching mechanism is dependent on the pH of the environment.

The quenching process is thought to involve the formation of an intermediate complex with a charge-transfer character. nih.gov The deactivation of this encounter complex leads to physical quenching, while a complete electron transfer results in the irreversible chemical oxidation of the aminosalicylic acid. nih.gov

Table 1: Rate Constants for Singlet Oxygen Quenching by Aminosalicylic Acids

| Compound | pH | Overall Quenching Rate Constant (kₜ) (M⁻¹s⁻¹) | Chemical Quenching Rate Constant (kᵣ) (M⁻¹s⁻¹) | kᵣ/kₜ Ratio |

|---|---|---|---|---|

| This compound | 7 | 2.1 x 10⁷ | < 1 x 10⁶ | < 0.05 |

| 12 | 1.4 x 10⁸ | 3.1 x 10⁷ | 0.22 | |

| 4-Aminosalicylic acid | 7 | 3.5 x 10⁷ | < 1 x 10⁶ | < 0.03 |

| 12 | 2.5 x 10⁸ | 1.0 x 10⁷ | 0.04 | |

| 5-Aminosalicylic acid | 7 | 4.0 x 10⁷ | < 1 x 10⁶ | < 0.025 |

| 12 | 2.0 x 10⁸ | 1.2 x 10⁷ | 0.06 |

This table is based on data from a study on the antioxidant properties of aminosalicylic acids. nih.gov

Role in Reactive Oxygen Species (ROS) Production

While specific studies on the direct role of this compound in the production of a broad range of reactive oxygen species (ROS) are limited, the antioxidant properties of the aminosalicylic acid class of compounds have been investigated. Salicylic (B10762653) acid and its derivatives are known to interplay with ROS in biological systems. frontiersin.org In plants, for instance, salicylic acid can modulate redox homeostasis, sometimes promoting ROS production and at other times having an antioxidant effect. frontiersin.org

It is important to note that the effects of aminosalicylic acids on ROS can be isomer-specific. For example, a study on Schwann cells expressing mutant myelin protein zero (MPZ) found that while 4-aminosalicylic acid (an isomer of this compound) is known as a free radical scavenger, it did not moderate the elevated levels of reactive oxygen species in that particular in vitro model. nih.gov This highlights the necessity for further research to elucidate the specific role of this compound in ROS production and its broader antioxidant and pro-oxidant activities.

Cellular and Subcellular Effects

Influence on Apoptosis

The direct influence of this compound on apoptosis has not been extensively studied. However, research on related aminosalicylic acid compounds provides some insights into their potential effects on programmed cell death.

For instance, sodium para-aminosalicylate (the sodium salt of 4-aminosalicylic acid) has been shown to ameliorate lead-induced hippocampal neuronal apoptosis. nih.gov This effect was associated with the suppression of the IP₃R-Ca²⁺-ASK1-p38 signaling pathway. nih.gov Another isomer, 5-aminosalicylic acid, has been found to induce apoptosis in colorectal cancer cells. oup.comnih.gov This induction of apoptosis is one of the proposed mechanisms for its chemopreventive properties. nih.gov

These findings in related aminosalicylic acid isomers suggest that this class of compounds can modulate apoptotic pathways. However, dedicated research is required to determine the specific effects of this compound on apoptosis and the underlying molecular mechanisms.

Mitochondrial Complex I Activity Modulation

Endoplasmic Reticulum (ER) Stress Responses

The direct role of this compound in endoplasmic reticulum (ER) stress responses is an area that requires further investigation. However, studies on its isomers have indicated that aminosalicylic acids may play a role in mitigating ER stress.

In a study involving an in vitro model of Schwann cells expressing mutant myelin protein zero (MPZ), which is known to induce ER stress, the efficacy of different aminosalicylic acids was examined. nih.govnih.gov The study found that 4-aminosalicylic acid and 5-aminosalicylic acid could reduce the levels of ER stress markers and alleviate cell death caused by the mutant proteins. nih.govnih.gov This suggests that aminosalicylic acids as a class of compounds have the potential to modulate ER stress responses. Further research is needed to specifically determine the effect of this compound on ER stress and its associated signaling pathways.

Cell Cycle Progression and Replication Fidelity

Currently, there is a notable lack of specific research in the available scientific literature detailing the direct effects of this compound on cell cycle progression and DNA replication fidelity. While studies have been conducted on its isomer, 5-aminosalicylic acid, which has been shown to interfere with the cell cycle in colorectal cancer cells, this data cannot be directly extrapolated to this compound. Therefore, the precise impact of this compound on these fundamental cellular processes remains an area requiring further investigation.

Enzyme Inhibition and Metabolic Pathway Interference

The detailed molecular mechanisms of enzyme inhibition for aminosalicylic acids have been predominantly studied using the isomer para-aminosalicylic acid (PAS), also known as 4-aminosalicylic acid. This research provides the foundational understanding of how this class of compounds interferes with crucial metabolic pathways, particularly in mycobacteria. The following sections describe these mechanisms, which are largely attributed to studies on PAS.

The primary mechanism of action for aminosalicylic acids is the inhibition of the folate synthesis pathway, which is essential for bacterial survival as it provides the necessary precursors for DNA and RNA synthesis. Research has revealed that para-aminosalicylic acid (PAS) acts as a prodrug that ultimately targets dihydrofolate reductase (DHFR). nih.gov PAS is metabolized by enzymes in the folate pathway to generate a hydroxyl dihydrofolate antimetabolite, which then inhibits the enzymatic activity of DHFR. nih.gov This inhibition disrupts the production of tetrahydrofolate, a vital coenzyme for the synthesis of nucleotides, leading to a bacteriostatic effect where bacterial multiplication is halted. researchgate.net

The activation of para-aminosalicylic acid (PAS) into its inhibitory form begins with its interaction with two key enzymes in the folate pathway: dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate synthase (DHFS). PAS serves as an alternative substrate for DHPS, which normally catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate. ucl.ac.uk DHPS incorporates PAS into the pathway, and the resulting product is then processed by DHFS. nih.govnih.gov This enzymatic conversion generates the active antimetabolite that goes on to inhibit DHFR. nih.govnih.gov Consequently, mutations in DHFS or chemical inhibition of DHPS can prevent the formation of this antimetabolite, leading to resistance to PAS. nih.govnih.gov

The folate pathway is intrinsically linked to the synthesis of thymidylate, a crucial component of DNA. Thymidylate synthase, encoded by the thyA gene, is responsible for the methylation of dUMP to form dTMP. This process requires a cofactor derived from the folate pathway. nih.govcabidigitallibrary.org By disrupting the folate pathway, aminosalicylic acids indirectly affect the function of thymidylate synthase. Research on Mycobacterium tuberculosis has shown that mutations leading to the loss of function in the thyA gene can confer resistance to para-aminosalicylic acid (PAS). nih.gov This suggests that the bactericidal or bacteriostatic effects of PAS are at least partially mediated through the downstream consequences of folate depletion on thymidylate synthesis and, by extension, DNA replication and repair. nih.gov

Lipoxygenases are enzymes involved in the inflammatory cascade through their role in the metabolism of fatty acids into pro-inflammatory molecules. ui.ac.id While specific studies on the direct inhibition of lipoxygenase by this compound are limited, research on its parent compound, salicylic acid, has demonstrated inhibitory effects. Salicylic acid has been shown to inhibit various lipoxygenases, including soybean lipoxygenase and human 5-, 12-, and 15-lipoxygenases, with IC50 values in the micromolar range. nih.gov The proposed mechanism involves the reduction of the ferric iron at the enzyme's active site, leading to its inactivation. nih.gov Given the structural similarity, it is plausible that this compound may exhibit similar properties, but further specific research is needed to confirm this.

| Enzyme | Substrate | IC50 of Salicylic Acid (µM) |

| Soybean Lipoxygenase | Linoleic Acid | 107 |

| Soybean Lipoxygenase | Arachidonic Acid | 153 |

| Rabbit Reticulocyte 15-LOX | Linoleic Acid | 49 |

| Rabbit Reticulocyte 15-LOX | Arachidonic Acid | 63 |

| Porcine Leukocyte 12-LOX | Arachidonic Acid | 101 |

| Human Recombinant 5-LOX | Arachidonic Acid | 168 |

This table shows the inhibitory concentrations of salicylic acid, the parent compound of this compound, against various lipoxygenases.

Antimycobacterial and Antimicrobial Activities

Aminosalicylic acid is recognized for its bacteriostatic activity, particularly against Mycobacterium tuberculosis. ui.ac.id This activity is a direct consequence of its interference with the folate biosynthetic pathway. While its primary clinical application has been in the treatment of tuberculosis, especially multidrug-resistant strains, it also exhibits a broader, though less potent, antimicrobial spectrum. Studies on para-aminosalicylic acid (PAS) have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. ui.ac.id

The table below presents the Minimum Inhibitory Concentrations (MICs) of para-aminosalicylic acid (PAS) against Mycobacterium tuberculosis, illustrating its antimycobacterial potency.

| Strain | Method | MIC (µg/mL) |

| M. tuberculosis H37Rv | MGIT 960 | 0.25 |

| M. tuberculosis (ATCC 25618) | MGIT 960 | 5.0 |

| M. tuberculosis (Wild-Type Clinical Isolates) | MGIT 960 | 0.5 - 2.0 |

| M. tuberculosis (Resistant Clinical Isolates) | MGIT 960 | ≥ 4.0 |

This interactive table displays the Minimum Inhibitory Concentration (MIC) values for para-aminosalicylic acid (PAS), a structural isomer of this compound, against various strains of Mycobacterium tuberculosis.

Activity against Mycobacterium tuberculosis

While some chemical vendor documentation asserts that this compound is a potent antitubercular agent that functions by inhibiting folic acid synthesis in bacteria, specific peer-reviewed research studies detailing its mechanism of action and efficacy against Mycobacterium tuberculosis are not widely available. chemimpex.comguidechem.com The primary compound studied and used for tuberculosis is its isomer, 4-Aminosalicylic acid. en-academic.com

Efficacy against Multidrug-Resistant Strains

Information in product descriptions from chemical suppliers suggests that this compound is an essential component in combination therapies for multidrug-resistant strains of Mycobacterium tuberculosis. chemimpex.com However, specific clinical or preclinical studies validating the efficacy and role of the this compound isomer in treating multidrug-resistant tuberculosis are not detailed in the available scientific literature.

Broader Antimicrobial Spectrum (Gram-positive, Gram-negative bacteria)

Detailed studies on the broader antimicrobial spectrum of this compound against various Gram-positive and Gram-negative bacteria are limited. One study identified this compound as one of several compounds present in milk from regenerative farming systems that are associated with antimicrobial activities, but it did not provide a specific analysis of its individual spectrum or potency. mdpi.com

Anti-Inflammatory Properties and Related Research

Research has explored the anti-inflammatory potential of this compound, particularly in the context of inflammatory bowel disease. lookchem.comkarger.com It has been investigated as a salicylic acid derivative for its potential therapeutic effects. caymanchem.com

Potential in Inflammatory Bowel Conditions (e.g., Ulcerative Colitis)

Specific research into salicylate (B1505791) derivatives for ulcerative colitis has identified this compound as a compound of interest. A 1989 study assessed the capacity of various salicylate drugs to suppress fatty acid oxidation in colonocytes, a key indicator of therapeutic efficacy in ulcerative colitis. karger.comkarger.com This study found that the suppression index of fatty acid oxidation (SIFO) for this compound was dose-related and significantly greater than that of the widely used 5-Aminosalicylic acid at certain concentrations. karger.comkarger.com This suggests that this compound may possess potent anti-inflammatory properties relevant to the treatment of ulcerative colitis. karger.comkarger.com

The table below summarizes the comparative findings from the 1989 study by Roediger et al. on the suppression of fatty acid oxidation.

| Compound | Concentration (mmol/L) | Suppression Index of Fatty Acid Oxidation (SIFO) |

| This compound | 1 | ~35% |

| 2 | ~55% | |

| 4 | ~70% | |

| 5-Aminosalicylic acid | 1 | ~15% |

| 2 | ~30% | |

| 4 | ~70% |

Data is estimated from graphical representations in Roediger, W.E.W. et al., Pharmacology 1989;39:39-45. karger.com

These findings indicate that at lower concentrations, this compound is two to three times more potent than 5-Aminosalicylic acid in this specific in vitro measure of anti-inflammatory action. karger.comkarger.com

Research on Aminosalicylic Acid Withdrawal in Inactive Ulcerative Colitis

There is no specific research available regarding the withdrawal of This compound in patients with inactive ulcerative colitis. The body of research on this topic focuses exclusively on 5-Aminosalicylic acid (mesalamine) and its derivatives, which are the standard aminosalicylate therapy for this condition.

Applications and Future Research Directions of 3 Aminosalicylic Acid

Role as a Building Block in Organic Synthesis

The trifunctional nature of 3-aminosalicylic acid renders it a highly adaptable precursor in organic synthesis. These functional groups provide multiple reactive sites for chemical modifications such as acylation, esterification, and diazotization, enabling the creation of a diverse array of more complex chemical structures. nbinno.com This versatility establishes 3-ASA as a cornerstone intermediate for producing various active pharmaceutical ingredients (APIs) and other fine chemicals. nbinno.com

Precursor for Antibiotics and Anti-Cancer Drugs

Historically, aminosalicylic acids have been significant in the development of pharmaceuticals, particularly antitubercular agents. nbinno.com 3-ASA continues this legacy as a key starting material in the synthesis of various APIs. nbinno.com Its derivatives are the subject of ongoing research for novel therapeutic applications, including anti-inflammatory and immunomodulatory effects. nbinno.com

In the realm of oncology, the broader family of salicylic (B10762653) acid derivatives has demonstrated cancer-fighting properties. Research has shown that salicylic acid can suppress key epigenetic regulatory proteins (p300 and CBP) that are involved in cell growth and inflammation. ecancer.org This mechanism has been explored in leukemia mouse models where a salicylic acid-containing drug, diflunisal, was found to stop cancer progression and reduce tumors. ecancer.org Furthermore, related aminosalicylate compounds, such as olsalazine (composed of two 5-aminosalicylic acid molecules), have been proposed as broad-spectrum anticancer agents. nih.gov A patent has also described the use of this compound in a method to prepare an intermediate for an anticancer drug. google.com

Synthesis of Dyes

This compound serves as a precursor in the synthesis of various dyes. A common method involves the diazotization of the amino group on the aminosalicylic acid molecule. This process converts the amine into a diazonium salt, which can then be reacted with a coupling agent, such as an aromatic amine or phenol, to form an azo compound. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are known for their vibrant colors, making them essential in the manufacturing of dyes.

Synthesis of Antimycin A3

A significant application of this compound in organic synthesis is its role as a key building block for the natural product Antimycin A3. Antimycin A3 is a member of the antimycin family of antibiotics, which are known for their potent antifungal and insecticidal properties. The synthesis of this complex molecule relies on the specific chemical structure of 3-ASA to form a crucial part of the final bioactive compound.

Material Science Applications

Beyond its role in pharmaceutical synthesis, this compound exhibits properties that make it a compound of interest in material science, particularly in the field of optics and electronics.

Nonlinear Optical (NLO) Properties

Recent quantum chemical studies have identified this compound as a promising candidate for nonlinear optical (NLO) materials. nih.gov NLO materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching.

Theoretical calculations have shown that 3-ASA possesses NLO characteristics that are significantly larger than those of other standard organic compounds. nih.gov Key parameters such as polarizability and hyperpolarizability, which determine the magnitude of the NLO response, have been quantified for both the monomeric and dimeric forms of 3-ASA. nih.gov The charge transfer interactions within the molecule contribute significantly to the stabilization of the molecular system, which is a key factor for its NLO character. nih.gov

| Property | 3ASA Monomer | 3ASA Dimer | Unit |

|---|---|---|---|

| Polarizability (α) | 13.86 × 10-24 | 29.46 × 10-24 | e.s.u. |

| First-Order Hyperpolarizability (β) | 4.21 × 10-30 | 0.18 × 10-30 | e.s.u. |

| Second-Order Hyperpolarizability (γ) | 7.44 × 10-36 | 14.32 × 10-36 | e.s.u. |

Data sourced from quantum chemical calculations. nih.gov

Potential in Optoelectronic Materials

The significant NLO properties of this compound suggest its potential for use in optoelectronic applications. nih.gov Materials with strong NLO responses are essential for developing devices that can manipulate light, such as modulators and switches used in telecommunications and optical computing.

Furthermore, analysis of 3-ASA's electronic properties, including its radiative lifetime, light-harvesting efficiency, and band gap energy, indicates its suitability for other advanced applications. nih.gov These characteristics suggest that this compound may be a useful component in the development of photovoltaic materials for solar energy conversion and in the fabrication of wide bandgap power devices. nih.gov

Potential in Photovoltaics and Wide Bandgap Power Devices

While direct research on the application of this compound in photovoltaics and wide bandgap power devices is not extensively documented, the exploration of related organic molecules suggests potential avenues for future investigation. In the field of perovskite solar cells, a key area of research is the reduction of defect density in perovskite films to improve performance and stability. Scientists are exploring the use of multi-functional organic molecules as additives to the perovskite precursor solution.

For instance, a study on 3-phenyl-4-aminobutyric acid hydrochloride, a molecule which, like this compound, contains both an amino group (─NH₃⁺) and a carboxylic acid group (─COOH), demonstrated improved perovskite crystallization and device performance. researchgate.net These functional groups are thought to passivate defects related to iodide ions (I⁻) and lead ions (Pb²⁺) respectively, which are common in popular perovskite formulations like methylammonium lead iodide. researchgate.netresearchgate.net Given that this compound possesses similar functional groups, it could theoretically serve a similar defect passivation role. The ability to tune the bandgap of perovskite materials is a significant advantage, and incorporating novel organic molecules could further enhance their exceptional optoelectronic properties. researchgate.netyoutube.com Future research could explore whether this compound or its derivatives can be integrated into perovskite layers to enhance charge separation, reduce recombination, and ultimately increase the power conversion efficiency and stability of solar cells.

Development of Novel Formulations and Drug Delivery Systems

The therapeutic application of aminosalicylic acid isomers has driven significant research into advanced drug delivery systems to improve their efficacy and release profiles.

Sustained-release formulations are designed to release a drug at a predetermined rate to maintain a constant concentration for a specific period. This approach is particularly relevant for aminosalicylic acid compounds used in treating inflammatory bowel disease, where targeted and prolonged local action in the colon is desirable. Research has focused on developing matrix systems and coatings that control drug dissolution.

For example, studies on mesalamine (5-aminosalicylic acid) have explored the use of hydrophilic polymers to create minitablets that provide extended release. nih.gov By embedding the active drug in a polymer matrix, the access of biological fluids to the drug is controlled, thereby slowing down its release. nih.gov Further modification with enteric coatings, which are pH-sensitive, can delay the release of the drug until it reaches a specific part of the gastrointestinal tract, protecting it from the acidic environment of the stomach. nih.gov

Nanocomposite materials offer a promising platform for the controlled delivery of therapeutic agents. Layered double hydroxides (LDHs) and zinc layered hydroxides (ZLHs) have been extensively studied as host materials for drug intercalation due to their biocompatibility and ability to facilitate sustained drug release.

The process involves intercalating drug anions into the interlayer spaces of the positively charged hydroxide layers. This electrostatic interaction protects the drug and allows for its gradual release, which can be triggered by ion exchange in the target environment. Research has demonstrated the successful intercalation of aminosalicylates and related compounds into these layered structures.

Key findings from studies on related salicylic acid compounds are summarized below:

| Compound Intercalated | Host Material | Key Findings |

| Salicylic acid | Zinc/Aluminium-Layered Double Hydroxides (LDH) | Successful intercalation confirmed by increased basal spacing and thermal stability. Release was controlled and followed pseudo-second order kinetics. |

| Salicylic acid | Zinc Layered Hydroxides (ZLH) | Showed a higher percentage of drug loading compared to LDH. The resulting nanocomposite was in a pure phase with high crystallinity. |

| 4-Aminosalicylic acid | Zinc Layered Hydroxide (ZLH) | The nanocomposite aimed to minimize drug side effects and protect the drug from enzymatic degradation. The release rate was found to be dependent on pH. |

These studies indicate that ZLH and LDH nanocomposites have significant potential for use in controlled-release formulations of aminosalicylic acids.

Emerging Research Areas

Emerging research is shedding light on the metabolic fate of this compound and its interactions within complex biological systems, opening new avenues for therapeutic optimization.

As an arylamine compound, this compound is expected to undergo metabolism through pathways common to this class of molecules. The primary metabolic activation of arylamines involves enzymes from the Cytochrome P450 (P450) superfamily and Arylamine N-acetyltransferases (NATs). nih.govnih.gov

The key metabolic steps for arylamines include:

N-hydroxylation : This reaction is typically catalyzed by P450 enzymes, particularly P450 1A2, and is a critical step in the activation of these compounds. nih.gov

Acetylation : NAT enzymes catalyze the transfer of an acetyl group to the arylamine. nih.gov Humans have two distinct NAT enzymes, NAT1 and NAT2, which exhibit genetic polymorphism, leading to "slow" and "fast" acetylator phenotypes. This variation can significantly affect how individuals metabolize drugs and other arylamine compounds. nih.gov

While detailed metabolic pathways specific to this compound are not fully elucidated in the available literature, it is categorized as a member of the aminosalicylic acids. hmdb.cafoodb.ca Its metabolism would likely involve these key enzymatic processes, influencing its bioavailability and clearance from the body.

There is growing interest in the synergistic effects of combining aminosalicylic acid therapies with probiotics for the treatment of conditions like ulcerative colitis. Probiotics are live microorganisms that can confer a health benefit on the host.

A meta-analysis of 27 randomized controlled trials involving 1,942 patients found that combining probiotics with aminosalicylic acid significantly increased the clinical remission rate of ulcerative colitis compared to aminosalicylic acid alone. This effect was observed in patients with both mild-to-moderate and active stages of the disease.

Furthermore, preclinical research investigating the interaction between salicylic acid and the probiotic strain Lactobacillus rhamnosus GG (LGG) has shown that salicylic acid can enhance some of the probiotic's beneficial properties. Specifically, salicylic acid was found to significantly increase the co-aggregation of LGG with E. coli and enhance its antioxidant properties. It also appeared to boost the cytotoxic effects of LGG against human colon cancer cells in vitro. These findings suggest that the interaction between aminosalicylic acids and specific probiotics may lead to enhanced therapeutic outcomes.

Academic Research Perspectives on this compound

Academic research into this compound (3-ASA) continues to evolve, driven by its potential as a versatile chemical scaffold. Researchers are actively exploring its fundamental biological activities, designing novel analogs with tailored properties, and leveraging advanced computational methods to accelerate drug discovery efforts. These interconnected areas of investigation aim to unlock the full therapeutic potential of 3-ASA and its derivatives.

Continued Exploration of Biological Mechanisms

While this compound is a known compound, dedicated research into its specific biological mechanisms is less extensive compared to its isomers, 4-aminosalicylic acid (para-aminosalicylic acid, PAS) and 5-aminosalicylic acid (mesalazine). However, based on the well-documented activities of these related aminosalicylates, the scientific community is pursuing a deeper understanding of 3-ASA's own interactions with biological systems.

Current research efforts are largely focused on elucidating the following potential mechanisms:

Inhibition of Folic Acid Synthesis: A primary mechanism of action for aminosalicylic acids, particularly in the context of antimicrobial activity, is the inhibition of the folic acid synthesis pathway. nih.gov Like its structural analog para-aminobenzoic acid (PABA), 3-ASA is investigated for its ability to act as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS). nih.gov This enzyme is crucial for bacteria to produce dihydrofolic acid, a precursor to DNA and RNA. nih.gov By blocking this pathway, 3-ASA could exert a bacteriostatic effect, effectively halting bacterial growth and replication. nih.govresearchgate.net

Disruption of Iron Metabolism: Another area of investigation, drawn from studies on its isomers, is the potential for 3-ASA to interfere with iron metabolism in pathogenic bacteria like Mycobacterium tuberculosis. nih.gov Iron is an essential cofactor for numerous metabolic processes in bacteria. It is hypothesized that 3-ASA may chelate iron, thereby depriving the bacteria of this critical element and inducing oxidative stress, which impairs energy production and survival. nih.gov

Anti-inflammatory Properties: Given the well-established anti-inflammatory effects of 5-aminosalicylic acid, researchers are exploring similar properties in 3-ASA. The molecular structure of 3-ASA, featuring both an amino group and a hydroxyl group on a salicylic acid core, suggests it could play a role in modulating inflammatory pathways. researchgate.net Ongoing research aims to determine if 3-ASA can influence the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Design of New Analogs with Enhanced Efficacy and Selectivity

The molecular structure of this compound, with its reactive amino, hydroxyl, and carboxylic acid groups, makes it an ideal starting point for the synthesis of new chemical entities. researchgate.net Medicinal chemists are actively designing and creating analogs of 3-ASA to improve its therapeutic properties, focusing on enhancing efficacy, increasing target selectivity, and optimizing pharmacokinetic profiles.

The core strategies in the design of novel 3-ASA analogs include:

Structural Modification for Potency: Researchers synthesize derivatives by modifying the core structure of 3-ASA. This can involve adding different functional groups to the benzene (B151609) ring or altering the existing carboxylic acid and amino groups through reactions like acylation and esterification. researchgate.net For instance, the synthesis of 3-farnesyl and 3-geranyl salicylic acid analogs has been explored to evaluate how the addition of lipophilic side chains impacts antimicrobial activity.

Improving Physicochemical Properties: A significant challenge in drug design is ensuring the molecule can reach its target in the body. Analogs of 3-ASA are being developed to have improved solubility and stability. For example, creating more lipophilic (fat-soluble) derivatives can potentially enhance the compound's ability to cross biological membranes, which could be crucial for its effectiveness against intracellular pathogens.

Enhancing Target Selectivity: A key goal is to design analogs that interact specifically with a target protein or pathway, thereby reducing off-target effects. By systematically altering the structure of 3-ASA, scientists aim to create molecules that fit more precisely into the active site of a specific enzyme, such as the bacterial dihydropteroate synthase, while having minimal interaction with human enzymes. This approach is guided by an understanding of the structure-activity relationship (SAR), where the biological activity of different analogs is correlated with their chemical structures.

Below is a table summarizing the rationale and examples of analog design based on this compound and related salicylates.

| Design Strategy | Rationale | Example Approach | Desired Outcome |

|---|---|---|---|

| Increase Lipophilicity | Enhance cell membrane penetration to reach intracellular targets. | Addition of alkyl or aryl side chains (e.g., farnesyl, geranyl groups). | Improved efficacy against pathogens like Mycobacterium tuberculosis. |

| Modify Functional Groups | Alter binding affinity and selectivity for target enzymes. | Esterification of the carboxylic acid or acylation of the amino group. | Enhanced potency and reduced off-target side effects. |

| Conformational Constraint | Lock the molecule into a more active shape for the target receptor. | Introduction of cyclic structures or rigid linkers. | Higher binding affinity and improved selectivity. |

Advanced Computational Modeling for Drug Discovery

In modern pharmaceutical research, advanced computational modeling has become an indispensable tool for accelerating the drug discovery process. These in silico techniques allow scientists to predict how a molecule will behave at the atomic level, saving significant time and resources compared to traditional laboratory screening. For this compound and its derivatives, computational modeling plays a crucial role in understanding its properties and guiding the design of new, more effective analogs.

Key computational methods applied in this area include:

Quantum Chemical Calculations: Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to perform quantum chemical calculations on the 3-ASA molecule. nih.govresearchgate.net These calculations provide deep insights into the molecule's electronic structure, stability, and reactivity. nih.govresearchgate.net For example, studies have used these methods to analyze the molecular geometry, charge transfer interactions, and electronic spectra of 3-ASA, which helps in understanding how it will interact with biological targets. nih.govresearchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when it binds to a target protein. Researchers can create a 3D model of a target enzyme, such as bacterial DHPS, and then use docking simulations to see how different 3-ASA analogs fit into the active site. This helps to identify which analogs are most likely to be potent inhibitors and provides a rationale for their mechanism of action.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies are used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For aminosalicylic acid derivatives, researchers can develop CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models. nih.gov These models can identify the key structural features—such as steric bulk, electrostatic charge, and hydrophobicity—that are critical for the molecule's activity, guiding the design of new analogs with improved potency. nih.gov